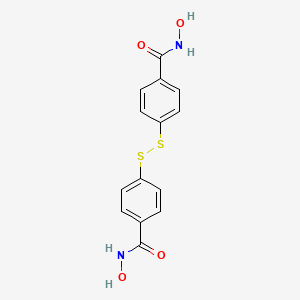

4,4'Disulfanediylbis(N-hydroxybenzamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of disulfide bonds and hydroxybenzamide groups Disulfide bonds are crucial structural units found in various natural peptides and proteins, contributing to their stability and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiols. One common method includes the reaction of 4-hydroxybenzamide with disulfur dichloride under controlled conditions to form the desired disulfide bond . Another approach involves the use of oxidizing agents such as hydrogen peroxide or halogens to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using efficient and cost-effective oxidants. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:

Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The hydroxybenzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, halogens, or high-valent sulfur compounds.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,4’Disulfanediylbis(N-hydroxybenzamide) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 4,4’Disulfanediylbis(N-hydroxybenzamide) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with various molecular targets, including enzymes and receptors, through its hydroxybenzamide groups. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

N,N′-Disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide): Similar in structure but with different substituents on the benzamide groups.

4,4’-Disulfanediylbis(2-aminobutanoic acid): Contains disulfide bonds but with different functional groups.

Famotidine Related Compound E: Contains disulfide bonds and is used as a pharmaceutical reference standard.

Uniqueness: 4,4’Disulfanediylbis(N-hydroxybenzamide) is unique due to its specific combination of disulfide bonds and hydroxybenzamide groups, which confer distinct chemical and biological properties

Biological Activity

4,4'-Disulfanediylbis(N-hydroxybenzamide) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and the implications for therapeutic applications.

Chemical Structure and Properties

4,4'-Disulfanediylbis(N-hydroxybenzamide) features a disulfide linkage connecting two N-hydroxybenzamide moieties. This structural characteristic may influence its interaction with biological targets, such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of 4,4'-Disulfanediylbis(N-hydroxybenzamide) can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Compounds similar to N-hydroxybenzamides have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Studies indicate that these compounds can induce apoptosis in cancer cells by altering histone acetylation patterns .

- Antimicrobial Activity : The presence of hydroxyl and amide groups in the structure may enhance the compound's ability to interact with bacterial enzymes or cell membranes, leading to antimicrobial effects. Research has shown that derivatives of N-hydroxybenzamides exhibit varying degrees of antibacterial activity against common pathogens .

Antitumor Activity

Recent studies have demonstrated that derivatives of N-hydroxybenzamides can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds designed based on 4,4'-Disulfanediylbis(N-hydroxybenzamide) showed promising results in inhibiting the growth of colorectal adenocarcinoma cells (SW620) and prostate adenocarcinoma cells (PC3) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6e | SW620 | 0.5 | HDAC inhibition |

| 6a | PC3 | 0.8 | Apoptosis induction |

| 1a | NCI-H23 | 1.2 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain N-hydroxybenzamide derivatives have shown effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 19 | Pseudomonas aeruginosa | 5.6 |

| Compound 20 | Staphylococcus aureus | 7.2 |

Case Studies

- Cancer Treatment : A study evaluated the effects of a series of N-hydroxybenzamide derivatives on human cancer cell lines. The results indicated that compounds similar to 4,4'-Disulfanediylbis(N-hydroxybenzamide) could significantly reduce cell viability through HDAC inhibition and subsequent apoptosis .

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of N-hydroxybenzamide derivatives against E. coli and S. aureus. The compounds demonstrated varying levels of activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Properties

CAS No. |

190002-17-6 |

|---|---|

Molecular Formula |

C14H12N2O4S2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-hydroxy-4-[[4-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C14H12N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18) |

InChI Key |

AMOMSXJPDAQGKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)SSC2=CC=C(C=C2)C(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.